molecular formula C13H10N2O B14240794 6-(2-Methoxyphenyl)pyridine-2-carbonitrile CAS No. 205174-21-6

6-(2-Methoxyphenyl)pyridine-2-carbonitrile

Cat. No.: B14240794
CAS No.: 205174-21-6
M. Wt: 210.23 g/mol
InChI Key: WTHCYARHDGJQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyphenyl)pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring at the 6-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Methoxyphenyl)pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and carbonitrile groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)pyridine-2-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .

Properties

CAS No.

205174-21-6

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-(2-methoxyphenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-16-13-8-3-2-6-11(13)12-7-4-5-10(9-14)15-12/h2-8H,1H3

InChI Key

WTHCYARHDGJQKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.